molecular formula C10H7Cl2N3 B3097021 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride CAS No. 1297537-39-3

2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride

Cat. No.: B3097021
CAS No.: 1297537-39-3
M. Wt: 240.09 g/mol
InChI Key: XIBGZRIOBHNUSO-UHFFFAOYSA-N
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Description

2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride (CAS 1297537-39-3) is a hydrochloride salt of the benzonitrile derivative substituted with a pyrazole ring and a chlorine atom. The compound exists in tautomeric equilibrium between the 1H-pyrazol-3-yl and 1H-pyrazol-5-yl forms due to proton migration within the pyrazole ring . It is synthesized via a multi-step process involving the precipitation of an intermediate (compound III) followed by HCl treatment in ethanol to yield the hydrochloride salt (compound IV) . The free base (CAS 1297537-37-1) is obtained by neutralizing the salt with sodium hydroxide . This compound serves as a critical intermediate in the production of androgen receptor antagonists, highlighting its pharmaceutical relevance .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(1H-pyrazol-5-yl)benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3.ClH/c11-9-5-7(1-2-8(9)6-12)10-3-4-13-14-10;/h1-5H,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBGZRIOBHNUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NN2)Cl)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1297537-39-3
Record name Benzonitrile, 2-chloro-4-(1H-pyrazol-3-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1297537-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction, leading to different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while oxidation and reduction can modify the pyrazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of androgen receptor antagonists, it contributes to the inhibition of androgen receptor signaling pathways, which are crucial in the progression of prostate cancer . The exact molecular targets and pathways can vary depending on the specific derivative synthesized from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The benzonitrile backbone is a common scaffold in medicinal chemistry. Key analogues include:

Compound Substituent CAS RN Commercial Status Key Differences
2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile Pyrazole ring (tautomeric) 1297537-37-1 Active Tautomerism enhances structural versatility; used in androgen receptor antagonists.
2-Chloro-4-[(2-methyl-1H-indol-3-yl)azo] Azo-indole group 72928-36-0 Not commercially active (Australia) Azo group introduces redox sensitivity; indole substituent alters pharmacokinetics.

Analysis :

  • The pyrazole-substituted compound exhibits tautomerism, which may influence binding affinity and metabolic stability compared to non-tautomeric analogues.
  • The absence of a hydrochloride salt in the azo-indole analogue further differentiates its solubility and bioavailability profile .
Tautomerism in Pyrazole Derivatives

Pyrazole-containing compounds often exhibit tautomerism, but the implications vary:

Compound Tautomeric Form Biological Impact
2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile 1H-pyrazol-3-yl ↔ 1H-pyrazol-5-yl May enhance target binding flexibility in androgen receptor inhibition .
Non-tautomeric pyrazole analogues Fixed substituent position Reduced adaptability in molecular interactions; potentially lower efficacy.

Analysis :
The dynamic tautomerism of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile allows conformational adaptability, which is advantageous in drug design compared to rigid analogues .

Salt Forms and Physicochemical Properties

Hydrochloride salts are commonly used to improve solubility. A comparison with other benzonitrile salts:

Compound Salt Form Molecular Formula Molecular Weight
2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile Hydrochloride C₁₀H₇Cl₂N₃ 240.089
Hypothetical free base analogue None C₁₀H₆ClN₃ 203.63

Analysis : The hydrochloride salt increases polarity and aqueous solubility, facilitating formulation in drug delivery systems . Free bases, while less soluble, may offer better membrane permeability .

Biological Activity

2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride, also known by its CAS number 1297537-37-1, is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H6ClN3
  • Molecular Weight : 203.63 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

  • Mechanism of Action : The pyrazole moiety in the compound is associated with enhanced antiproliferative activity. It can interact with specific cellular targets, potentially leading to apoptosis in cancer cells.
  • Case Studies :
    • A study demonstrated that pyrazole derivatives could inhibit tumor growth in various cancer cell lines. For instance, compounds similar to 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile showed significant cytotoxic effects against breast and lung cancer cell lines, suggesting a promising avenue for cancer therapy .
    • Another investigation highlighted the compound’s ability to inhibit key enzymes involved in cancer cell survival, further supporting its role as a potential anticancer agent .

Antimicrobial Properties

  • Antibacterial Activity : The compound has shown effectiveness against several bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentrations (MIC) were reported as low as 25 μg/mL against resistant strains .
  • Antifungal Activity : In addition to antibacterial properties, it has demonstrated antifungal activity against common pathogens like Candida albicans, indicating its broad-spectrum potential in treating infections .

The biological activity of this compound can be attributed to various mechanisms:

  • Targeting Cellular Pathways : The interaction with key proteins involved in cell signaling pathways can lead to altered cellular functions and apoptosis.
  • Enzymatic Inhibition : Similar compounds have been documented to inhibit critical enzymes necessary for cancer cell proliferation and survival .

Research Findings and Data Tables

Activity Type Target Organisms/Cells Mechanism IC50/MIC Values
AnticancerBreast Cancer Cell LinesApoptosis inductionIC50 < 10 μM
Lung Cancer Cell LinesEnzyme inhibitionIC50 < 15 μM
AntibacterialE. coli, S. aureusCell membrane disruptionMIC = 25 μg/mL
AntifungalCandida albicansGrowth inhibitionMIC = 50 μg/mL

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride, and how are intermediates isolated?

  • Methodological Answer : The compound is synthesized via a Suzuki-Miyaura cross-coupling reaction between 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (I) and 4-bromo-2-chlorobenzonitrile (II) using Pd(OAc)₂, triphenylphosphine, and a base in acetonitrile-water solvent. After coupling, the tetrahydro-2H-pyran (THP) protecting group is removed using catalytic HCl in methanol. The hydrochloride salt is precipitated with 10% HCl in ethanol, followed by neutralization with NaOH to yield the final product (V) . Key steps include solvent distillation, precipitation, and HPLC monitoring (≥99.8% purity).

Q. How is tautomerism addressed in the characterization of 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile?

  • Methodological Answer : The pyrazole ring exists in a tautomeric equilibrium between the 1H-pyrazol-3-yl and 1H-pyrazol-5-yl forms. Researchers must account for this using dynamic NMR spectroscopy to observe proton exchange or computational methods (e.g., DFT calculations) to predict tautomer stability. Naming conventions in publications should explicitly state that the compound encompasses both tautomers .

Q. What analytical techniques ensure purity and structural integrity during synthesis?

  • Methodological Answer :

  • HPLC : Used to confirm purity (e.g., 99.8% in Example 3 of ) and detect impurities.
  • Mass Spectrometry (MS) : Validates molecular weight (203.629 g/mol) and fragmentation patterns.
  • ¹H/¹³C NMR : Assigns signals to confirm regiochemistry and monitor tautomerism .

Advanced Research Questions

Q. How can researchers optimize the Suzuki-Miyaura cross-coupling reaction for higher yields and reproducibility?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) and ligands (e.g., XPhos) to improve coupling efficiency.
  • Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF) vs. acetonitrile-water mixtures for solubility and reactivity.
  • Design of Experiments (DoE) : Use factorial designs to assess interactions between temperature, catalyst loading, and base concentration .

Q. What strategies mitigate challenges in isolating the desired tautomer during synthesis?

  • Methodological Answer :

  • Crystallization Conditions : Adjust solvent polarity (e.g., ethanol vs. methanol) to favor one tautomer’s crystallization.
  • pH Control : Stabilize specific tautomers via protonation/deprotonation in acidic or basic media.
  • Solid-State Analysis : Use X-ray crystallography (if crystalline) or IR spectroscopy to confirm tautomeric form .

Q. How do crystallographic methods elucidate the molecular structure, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed to resolve the 3D structure. Data refinement uses SHELX programs (e.g., SHELXL for small-molecule refinement), which handle twinning and high-resolution data. For non-crystalline samples, computational tools like Mercury or Olex2 visualize predicted geometries .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 92.3% vs. lower yields in other studies)?

  • Methodological Answer :

  • Reproducibility Checks : Verify reaction conditions (e.g., inert atmosphere, reagent purity).
  • Byproduct Analysis : Use LC-MS to identify side products from competing reactions (e.g., deboronation).
  • Scale-Up Considerations : Assess if mixing efficiency or heat transfer affects yield during large-scale synthesis .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride
Reactant of Route 2
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2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.